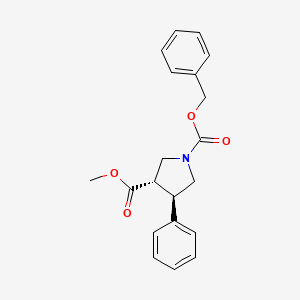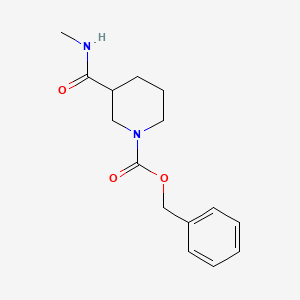![molecular formula C14H15Cl2NO6 B8202846 1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate](/img/structure/B8202846.png)
1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a butanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate typically involves the following steps:
Formation of the dichlorophenoxyacetyl intermediate: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Coupling with an amino acid derivative: The intermediate is then coupled with an amino acid derivative, such as a protected form of butanedioic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Deprotection and esterification: The final step involves deprotecting the amino acid and esterifying the carboxyl groups to form the dimethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications could include its use as a drug candidate or a pharmacological tool.
Industry: It might be used in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism by which 1,4-Dimethyl (2S)-2-[2-(2,4-dichlorophenoxy)acetamido]butanedioate exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Gene expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoate: A similar compound with a propanoate moiety instead of butanedioate.
Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioate: A compound with a pentanedioate moiety.
Uniqueness
Dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
dimethyl (2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO6/c1-21-13(19)6-10(14(20)22-2)17-12(18)7-23-11-4-3-8(15)5-9(11)16/h3-5,10H,6-7H2,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTZLTIATGUNCJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Tert-butyldimethylsilyl)oxy]-4-formylbenzoic acid](/img/structure/B8202840.png)




